

Spectroscopic Characterization of Azide-PEG5-Tos: A Technical Guide

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Compound of Interest

Compound Name: Azide-PEG5-Tos

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This technical guide provides an in-depth overview of the spectroscopic data for **Azide-PEG5-Tos** (14-azido-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate), a heterobifunctional linker crucial in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC technology. This document compiles available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for acquiring such data, and presents a logical workflow for its analysis.

Core Spectroscopic Data

While a complete, publicly available dataset for **Azide-PEG5-Tos** is not readily found in peer-reviewed literature, characteristic spectral data can be compiled from analogous structures and supplier-provided information. The following tables summarize the expected and reported spectroscopic data for this molecule.

Table 1: Predicted and Reported ^1H NMR Data for Azide-PEG5-Tos

Chemical Group	Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Notes
Tosyl (Aromatic)	Ar-H	7.50 - 7.80	d	Doublet, characteristic of ortho-protons to the sulfonyl group.
Tosyl (Aromatic)	Ar-H	7.30 - 7.50	d	Doublet, characteristic of meta-protons to the sulfonyl group.
PEG Backbone	-O-CH ₂ -CH ₂ -O-	3.55 - 3.70	m	Complex multiplet, representing the repeating ethylene glycol units.
Methylene adjacent to Tosyl	Ts-O-CH ₂ -	~4.15	t	Triplet, deshielded by the adjacent sulfonyl group.
Methylene adjacent to Azide	N ₃ -CH ₂ -	~3.40	t	Triplet, deshielded by the azide group.
Tosyl (Methyl)	Ar-CH ₃	~2.45	s	Singlet, characteristic of the methyl group on the tosyl moiety.

Table 2: Predicted and Reported ^{13}C NMR Data for Azide-PEG5-Tos

Chemical Group	Carbon	Expected Chemical Shift (δ , ppm)	Notes
Tosyl (Quaternary)	Ar-C-S	~145	
Tosyl (Aromatic CH)	Ar-CH	~130	
Tosyl (Aromatic CH)	Ar-CH	~128	
Tosyl (Quaternary)	Ar-C-CH ₃	~133	
PEG Backbone	-O-CH ₂ -CH ₂ -O-	~70-71	
Methylene adjacent to Tosyl	Ts-O-CH ₂ -	~69	
Methylene adjacent to Azide	N ₃ -CH ₂ -	~50.6	A key characteristic peak for the carbon attached to the azide. [1]
Tosyl (Methyl)	Ar-CH ₃	~21.5	

Table 3: Mass Spectrometry Data for Azide-PEG5-Tos

Parameter	Value	Source
Chemical Formula	C ₁₇ H ₂₇ N ₃ O ₇ S	MedChemExpress, BroadPharm
Molecular Weight	417.48 g/mol	MedChemExpress, BroadPharm
Exact Mass	417.1570	MedChemExpress
Common Adducts (ESI-MS)	[M+H] ⁺ , [M+Na] ⁺ , [M+K] ⁺	Expected

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Azide-PEG5-Tos** are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural confirmation and purity assessment.

Materials:

- **Azide-PEG5-Tos** sample
- Deuterated solvent (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6))
- NMR tubes
- NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of the **Azide-PEG5-Tos** sample in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:**
 - Tune and shim the spectrometer to the specific solvent.
 - For ^1H NMR, acquire a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- **Data Acquisition:**
 - Acquire the ^1H NMR spectrum, referencing the residual solvent peak.

- Acquire the ^{13}C NMR spectrum, referencing the solvent peaks.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectra and perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.
 - Assign the peaks in both spectra to the corresponding atoms in the **Azide-PEG5-Tos** structure.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of **Azide-PEG5-Tos**.

Materials:

- **Azide-PEG5-Tos** sample
- Solvent (e.g., Acetonitrile, Methanol, Water)
- Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)

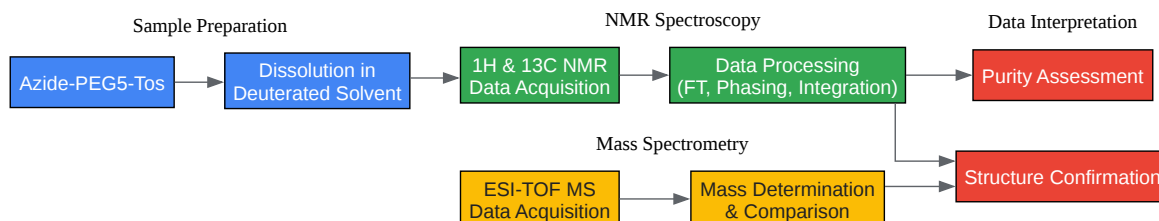
Procedure (Electrospray Ionization - Time of Flight, ESI-TOF):

- Sample Preparation: Prepare a dilute solution of **Azide-PEG5-Tos** (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
- Data Acquisition:

- Infuse the sample solution into the ESI source at a constant flow rate.
- Acquire the mass spectrum in positive ion mode to observe protonated ($[M+H]^+$) and other common adducts ($[M+Na]^+$, $[M+K]^+$).
- Data Analysis:
 - Determine the monoisotopic mass of the observed ions.
 - Compare the experimental mass to the theoretical exact mass of **Azide-PEG5-Tos** to confirm its identity.

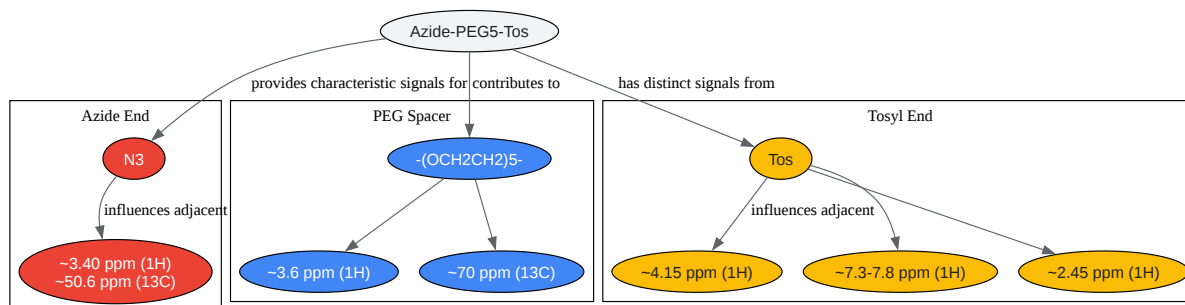
Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **Azide-PEG5-Tos**.



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Caption: Workflow for Spectroscopic Analysis of **Azide-PEG5-Tos**.



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Caption: Key NMR Signal Correlations in **Azide-PEG5-Tos**.

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References

- 1. researchgate.net [researchgate.net]
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